N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;dihydrochloride
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Overview
Description
N’-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;dihydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chloro and methyl group on the benzothiazole ring, and an ethane-1,2-diamine moiety attached to it. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with an appropriate acid chloride under acidic conditions.
Introduction of Substituents: The chloro and methyl groups are introduced through electrophilic substitution reactions.
Attachment of Ethane-1,2-Diamine: The ethane-1,2-diamine moiety is introduced via nucleophilic substitution reactions, where the benzothiazole derivative reacts with ethane-1,2-diamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-chlorosuccinimide (NCS) for chlorination, and alkylating agents like methyl iodide for methylation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
N’-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of benzothiazole derivatives, used in rubber vulcanization.
6-Chlorobenzothiazole: Similar structure but lacks the ethane-1,2-diamine moiety, used in the synthesis of pharmaceuticals.
Benzothiazole-2-thiol: Contains a thiol group, used in the synthesis of metal chelates and as a corrosion inhibitor.
Uniqueness
N’-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N'-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3S.2ClH/c1-6-7(11)2-3-8-9(6)14-10(15-8)13-5-4-12;;/h2-3H,4-5,12H2,1H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOIDHHGOCLVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCCN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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